molecular formula C24H29N3O5S B2635718 ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-58-1

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2635718
CAS No.: 851951-58-1
M. Wt: 471.57
InChI Key: JNVSNTPXRAFGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-d]pyridazine core

Preparation Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-methoxyphenyl and 2-propylpentanamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-propylpentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-5-8-15(9-6-2)21(28)25-22-19-18(14-33-22)20(24(30)32-7-3)26-27(23(19)29)16-10-12-17(31-4)13-11-16/h10-15H,5-9H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVSNTPXRAFGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.